4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(2H)-one
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Overview
Description
4-(4-Methylbenzoyl)-3-phenylisoxazol-5(2H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-methylbenzoyl group and a phenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoyl chloride with 3-phenylisoxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzoyl)-3-phenylisoxazol-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the benzoyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
4-(4-Methylbenzoyl)-3-phenylisoxazol-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzoyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylbenzoyl)-3-phenylisoxazole
- 4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazole
- 4-(4-Methylbenzoyl)-3-phenyl-1,2-thiazole
Uniqueness
4-(4-Methylbenzoyl)-3-phenylisoxazol-5(2H)-one is unique due to its specific structural features, such as the presence of both a 4-methylbenzoyl group and a phenyl group on the isoxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
501332-28-1 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(4-methylbenzoyl)-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c1-11-7-9-13(10-8-11)16(19)14-15(18-21-17(14)20)12-5-3-2-4-6-12/h2-10,18H,1H3 |
InChI Key |
YETDGXAMOCTPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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